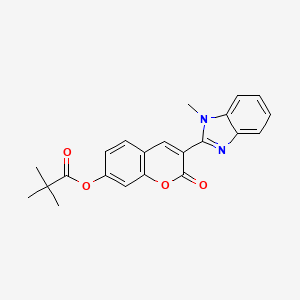![molecular formula C26H21N5O2 B2980302 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1326825-07-3](/img/new.no-structure.jpg)
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is an intriguing compound within the pyrazolotriazine family. Its unique structure, which incorporates a pyrazolo[1,5-d][1,2,4]triazine core with diverse substituents, makes it significant in various fields of research and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves multi-step reactions:
Initial Formation of Quinoline Derivative: : Starting with commercially available aniline derivatives, quinoline is synthesized via Skraup synthesis.
Pyrazolo[1,5-d][1,2,4]triazine Core Formation: : This involves cyclization reactions, usually starting from hydrazine derivatives and suitable diketones.
Final Assembly: : The different synthesized intermediates are subjected to condensation reactions under controlled temperature and solvent conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production methods would likely be scaled up from laboratory protocols. This would involve optimizing solvent use, reaction times, temperatures, and purification steps to ensure high yield and purity. Automation and continuous flow reactions may also be used to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the quinoline ring.
Reduction: : Reduction of the naphthalen-1-yl group can occur under suitable conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible, particularly at the pyrazolotriazine core.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or use of reducing agents such as lithium aluminum hydride.
Substitution: : Depending on the site of substitution, common reagents include halogens, amines, and various electrophiles/nucleophiles.
Major Products Formed
Oxidation: : Leads to oxidized quinoline derivatives.
Reduction: : Produces reduced naphthyl derivatives.
Substitution: : Substituted products vary based on the introduced groups.
Wissenschaftliche Forschungsanwendungen
5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has multiple scientific applications:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Potential as a biological probe due to its specific binding properties.
Medicine: : Investigated for therapeutic potentials, including anticancer and antimicrobial properties.
Industry: : Application in material science for the development of new materials with specific electronic and photophysical properties.
Wirkmechanismus
The compound's mechanism of action, especially in biological systems, involves:
Molecular Targets: : It interacts with specific enzymes and receptors.
Pathways Involved: : Participates in cellular pathways that regulate cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
When compared to other compounds in the pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one family, this particular compound stands out due to:
Unique Substituents: : The combination of quinoline and naphthyl groups.
Increased Activity: : Higher biological activity in some assays.
List of Similar Compounds
5-(2-(1H-indol-3-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
5-(2-(2H-chromen-3-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
So there you have it—a dive into the fascinating world of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one. What part intrigued you the most?
Eigenschaften
CAS-Nummer |
1326825-07-3 |
|---|---|
Molekularformel |
C26H21N5O2 |
Molekulargewicht |
435.487 |
IUPAC-Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C26H21N5O2/c32-25(29-14-6-10-19-8-2-4-13-23(19)29)16-30-26(33)24-15-22(28-31(24)17-27-30)21-12-5-9-18-7-1-3-11-20(18)21/h1-5,7-9,11-13,15,17H,6,10,14,16H2 |
InChI-Schlüssel |
WLETXRBOHIUWIH-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC6=CC=CC=C65 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(furan-2-ylmethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2980220.png)
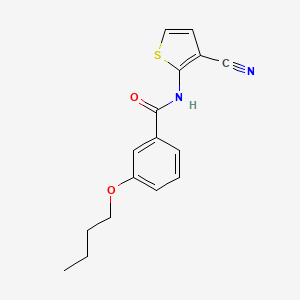
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980223.png)

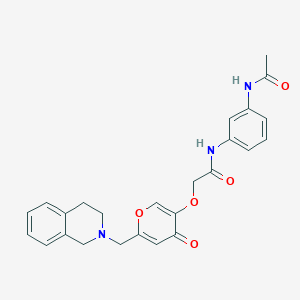
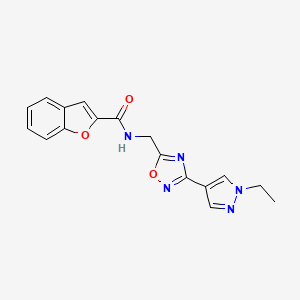

![N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2980231.png)
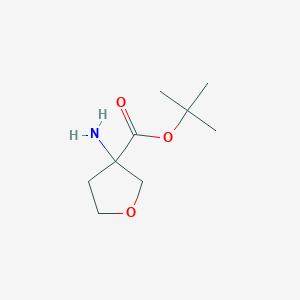
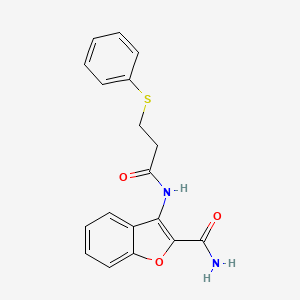
![N-cyclohexyl-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2980236.png)


